2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H5BrClFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce pyrimidine oxides .
Scientific Research Applications
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloropyrimidine
- 4-Chloro-2-fluorophenylboronic acid
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C10H5BrClFN2 |
---|---|
Molecular Weight |
287.51 g/mol |
IUPAC Name |
2-bromo-4-(4-chloro-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5BrClFN2/c11-10-14-4-3-9(15-10)7-2-1-6(12)5-8(7)13/h1-5H |
InChI Key |
JHRUJLZVEWLGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.